Griseofulvic Acid

説明

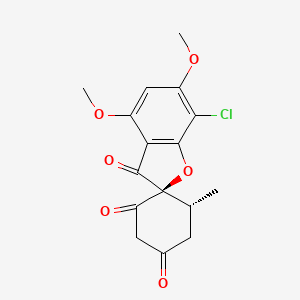

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQRSAKVWZVLDN-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-54-5 | |

| Record name | Griseofulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOFULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Griseofulvic Acid on Fungal Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of griseofulvic acid, a well-established antifungal agent, with a specific focus on its interaction with fungal microtubules. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular processes to support advanced research and drug development endeavors.

Executive Summary

Griseofulvin exerts its fungistatic effect primarily by disrupting the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division.[1][2][3][4] This interference with mitosis ultimately halts fungal cell proliferation.[2] The selective toxicity of griseofulvin is attributed to its preferential binding to fungal tubulin over its mammalian counterparts.[2] While the primary target is tubulin, the protein subunit of microtubules, evidence also suggests a potential role for microtubule-associated proteins (MAPs) in the drug's mechanism. At a molecular level, griseofulvin kinetically suppresses microtubule dynamic instability, a key process for proper spindle function, at concentrations significantly lower than those required to induce microtubule depolymerization.[5][6][7] This subtle yet critical disruption of microtubule dynamics leads to mitotic arrest and the activation of downstream apoptotic pathways.

Mechanism of Action: A Multi-faceted Interaction with the Microtubule Cytoskeleton

The primary mechanism of action of griseofulvin is the disruption of microtubule function, which is crucial for the formation and dynamics of the mitotic spindle in fungal cells.[1][2][8] This disruption prevents proper chromosome segregation during mitosis, leading to a fungistatic effect.[1][3]

Binding to Tubulin

Griseofulvin directly binds to tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules.[1][2] While it is established that griseofulvin interacts with tubulin, the precise binding site is still a subject of investigation. Some computational and experimental evidence suggests that griseofulvin may share a binding site with paclitaxel on β-tubulin.[9][10] Molecular dynamics simulations have also explored the binding pockets on γ-tubulin, indicating that the binding is driven by hydrophobic interactions.[11][12] The binding affinity of griseofulvin to mammalian tubulin is considered weak, which contributes to its selective antifungal activity.[6]

Kinetic Suppression of Microtubule Dynamic Instability

A key aspect of griseofulvin's mechanism is its ability to suppress the dynamic instability of microtubules at low concentrations.[5][6][7] Dynamic instability is the process by which microtubules switch between phases of growth (polymerization) and shrinkage (depolymerization), a critical feature for the proper functioning of the mitotic spindle. Griseofulvin has been shown to reduce both the rate and extent of the growing and shortening phases of microtubules.[9] This stabilization of microtubule dynamics, rather than outright depolymerization, is sufficient to disrupt the delicate balance required for mitotic progression.[5][7]

Interaction with Microtubule-Associated Proteins (MAPs)

Early research suggested that griseofulvin may also interact with microtubule-associated proteins (MAPs).[13] Some studies have indicated that the presence of MAPs can influence the inhibitory effect of griseofulvin on microtubule polymerization.[6] Griseofulvin has been shown to induce the aggregation of microtubule protein (tubulin plus MAPs) at cold temperatures, suggesting a potential interaction with MAPs that could indirectly affect microtubule stability.[6][14][15] More recent transcriptome analysis in Arabidopsis has also pointed towards an effect of griseofulvin on the expression of MAP genes.[16]

Quantitative Data

The following tables summarize key quantitative data from various studies on the interaction of griseofulvin with tubulin and microtubules.

| Parameter | Organism/System | Value | Reference |

| Mitotic IC50 | HeLa Cells | 20 µM | [5][7] |

| Dissociation Constant (Kd) for Tubulin Binding | Bovine Brain Tubulin | ~300 µM | [17] |

| Concentration for Microtubule Polymerization Inhibition | In vitro (Bovine Brain Tubulin) | >100 µM | [5][7] |

| Concentration for Suppression of Dynamic Instability | In vitro (Bovine Brain Tubulin) | 1-20 µM | [5][7] |

Table 1: Key Quantitative Parameters of Griseofulvin Activity

| Microtubule Dynamic Instability Parameter | Control | 5 µM Griseofulvin | 20 µM Griseofulvin | Reference |

| Shortening Rate (µm/min) | Not specified | Reduced | Significantly Reduced | [17] |

| Catastrophe Frequency (events/s) | Not specified | Reduced by 60% | Significantly Reduced | [18] |

| Rescue Frequency (events/s) | Not specified | Reduced by 30% | Significantly Reduced | [18] |

| Dynamicity (µm/min) | Not specified | Suppressed | Suppressed by ~10-fold | [18] |

Table 2: Effect of Griseofulvin on Microtubule Dynamic Instability Parameters in vitro

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of griseofulvin.

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of griseofulvin on the polymerization of purified tubulin.

Methodology:

-

Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

-

The tubulin solution is supplemented with GTP and a polymerization-inducing agent like glutamate.

-

Different concentrations of griseofulvin (or a vehicle control) are added to the tubulin solution.

-

The mixture is transferred to a temperature-controlled spectrophotometer and the temperature is raised to 37°C to initiate polymerization.

-

The change in absorbance at 340 nm is monitored over time, which is proportional to the amount of polymerized microtubules.

-

The extent of polymerization is determined by pelleting the microtubules via ultracentrifugation and quantifying the amount of tubulin in the pellet and supernatant using SDS-PAGE and densitometry.

Analysis of Microtubule Dynamic Instability

Objective: To directly observe and quantify the effect of griseofulvin on the dynamic instability of individual microtubules.

Methodology:

-

Microtubules are assembled from purified tubulin in the presence of GTP.

-

The assembled microtubules are sheared and used as seeds, which are then attached to a microscope slide.

-

A solution containing soluble tubulin and different concentrations of griseofulvin is added to the slide.

-

The growth and shortening of individual microtubules from the seeds are observed in real-time using video-enhanced differential interference contrast (DIC) microscopy.

-

The rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth) are measured and analyzed.

Immunofluorescence Microscopy of Fungal Cells

Objective: To visualize the effect of griseofulvin on the microtubule cytoskeleton and mitotic spindle in fungal cells.

Methodology:

-

Fungal cells are cultured in the presence of various concentrations of griseofulvin for a defined period.

-

The cells are then fixed with an appropriate fixative (e.g., formaldehyde).

-

The fungal cell wall is partially digested with enzymes to allow antibody penetration.

-

The cells are permeabilized with a detergent (e.g., Triton X-100).

-

The cells are incubated with a primary antibody specific for tubulin (e.g., anti-α-tubulin).

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

A DNA stain (e.g., DAPI) is used to visualize the nucleus and chromosomes.

-

The cells are then imaged using fluorescence or confocal microscopy to observe the morphology of the mitotic spindle and the arrangement of microtubules.

Tubulin Binding Assay using Tryptophan Fluorescence

Objective: To determine the binding affinity of griseofulvin to tubulin.

Methodology:

-

The intrinsic tryptophan fluorescence of purified tubulin is measured.

-

Increasing concentrations of griseofulvin are added to the tubulin solution.

-

The fluorescence emission spectrum of tubulin is recorded after each addition of griseofulvin (excitation at ~295 nm, emission scanned from ~310 to 400 nm).

-

The quenching of tryptophan fluorescence upon griseofulvin binding is used to calculate the dissociation constant (Kd) of the interaction.[18]

Visualizations

Mechanism of Action of Griseofulvin

Caption: Griseofulvin's mechanism of action on fungal microtubules.

Experimental Workflow for In Vitro Microtubule Studies

Caption: Workflow for in vitro analysis of griseofulvin's effects.

Signaling Pathway leading to Fungistasis

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 3. google.com [google.com]

- 4. droracle.ai [droracle.ai]

- 5. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus [frontiersin.org]

- 9. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 12. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that griseofulvin binds to a microtubule associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Griseofulvin-induced aggregation of microtubule protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. jkip.kit.edu [jkip.kit.edu]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Griseofulvic acid, a well-established antifungal agent, primarily exerts its fungistatic effect on dermatophytes by targeting tubulin and disrupting microtubule dynamics. This interference with the cytoskeleton leads to a cascade of events culminating in the inhibition of mitosis and fungal growth. While tubulin is the principal target, evidence also suggests secondary effects on nucleic acid synthesis and cell wall integrity. This technical guide provides a comprehensive overview of the biochemical targets of this compound in dermatophytes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Primary Biochemical Target: Fungal Tubulin

The primary mechanism of action of this compound involves its interaction with tubulin, the protein subunit of microtubules.[1][2][3] This interaction is preferential for fungal tubulin over its mammalian counterpart, which accounts for the selective toxicity of the drug.[1]

Mechanism of Action at the Molecular Level

This compound binds to tubulin dimers, preventing their polymerization into functional microtubules.[1] This disruption of microtubule assembly and dynamics has several downstream consequences for the fungal cell:

-

Inhibition of Mitotic Spindle Formation: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By disrupting microtubule formation, this compound prevents the assembly of a functional mitotic spindle, leading to mitotic arrest in metaphase.[3][4]

-

Disruption of Cytoplasmic Microtubules: Cytoplasmic microtubules are crucial for various cellular processes, including intracellular transport and maintenance of cell shape. This compound's interference with these microtubules further contributes to its antifungal activity.[2]

The binding of this compound to tubulin is thought to occur at a site distinct from other microtubule-targeting agents like colchicine.[5] Molecular docking studies suggest potential binding sites at the interface of αβ-tubulin dimers and a site that overlaps with the paclitaxel-binding site on β-tubulin.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound against dermatophytes and its interaction with tubulin. It is important to note that specific binding affinity data for dermatophyte tubulin is limited in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Dermatophytes

| Dermatophyte Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Trichophyton tonsurans | 0.125 - 16 | 1.1 | [6] |

| Microsporum canis | 0.25 - 2 | 0.61 | [6] |

| Trichophyton violaceum | 2 - 4 | 2.82 | [6] |

| Trichophyton mentagrophytes | Not specified | 0.43 - 0.95 | [5] |

| Trichophyton verrucosum | Not specified | 0.43 - 0.95 | [5] |

| Epidermophyton floccosum | Not specified | 0.43 - 0.95 | [5] |

Table 2: Binding Affinity of this compound to Tubulin

| Tubulin Source | Method | Affinity Constant (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |

| Bovine Brain | Tryptophan Fluorescence Quenching | 1.2 ± 0.19 x 10⁴ | ~83 | [5] |

| Mammalian | Tryptophan Fluorescence | Not specified | 300 ± 12 | [7] |

Secondary Biochemical Targets

While the primary target of this compound is tubulin, some studies have indicated potential secondary effects on other cellular processes in dermatophytes.

Nucleic Acid Synthesis

Early studies suggested that this compound may interfere with nucleic acid synthesis.[2][8][9] Treatment of dermatophytes with this compound has been shown to temporarily halt the net synthesis of protein and nucleic acids.[10] This effect could be a downstream consequence of mitotic arrest and overall disruption of cellular metabolism rather than a direct inhibition of the enzymes involved in nucleic acid synthesis.

Cell Wall Integrity

There are also suggestions that this compound may impact the fungal cell wall.[11] However, detailed studies on the direct effect of this compound on cell wall synthesis in dermatophytes are limited. It is plausible that the disruption of the cytoskeleton could indirectly affect the transport and localization of enzymes and precursors necessary for cell wall maintenance and synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the biochemical targets of this compound in dermatophytes. These are generalized protocols and may require optimization for specific fungal strains and laboratory conditions.

In Vitro Microtubule Assembly Assay

This assay measures the effect of this compound on the polymerization of purified fungal tubulin.

Objective: To determine the IC50 of this compound for the inhibition of dermatophyte microtubule polymerization.

Materials:

-

Purified dermatophyte tubulin (e.g., from Trichophyton rubrum)

-

This compound stock solution (in DMSO)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

-

GTP solution (100 mM)

-

Fluorescence spectrophotometer or plate reader

-

Fluorescent reporter for polymerization (e.g., DAPI)

-

96-well, black, clear-bottom plates

Procedure:

-

Prepare Reagents: Thaw purified tubulin on ice. Prepare serial dilutions of this compound in polymerization buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Polymerization buffer

-

This compound dilution (or DMSO for control)

-

Fluorescent reporter dye

-

Purified tubulin (final concentration typically 2-5 mg/mL)

-

-

Initiate Polymerization: Add GTP to a final concentration of 1 mM to each well to initiate microtubule polymerization.

-

Monitor Polymerization: Immediately place the plate in a fluorescence spectrophotometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent reporter.

-

Data Analysis: Plot fluorescence intensity versus time for each this compound concentration. Determine the initial rate of polymerization for each concentration. Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Workflow Diagram:

Immunofluorescence Microscopy of Dermatophyte Microtubules

This protocol allows for the visualization of the microtubule network in dermatophyte cells treated with this compound.

Objective: To observe the disruption of microtubule organization in dermatophytes upon treatment with this compound.

Materials:

-

Dermatophyte culture (e.g., Trichophyton rubrum)

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Cell wall digesting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

DAPI stain (for nuclear visualization)

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow dermatophyte hyphae in a suitable liquid medium. Treat the culture with a desired concentration of this compound (and a DMSO control) for a specified time.

-

Fixation: Harvest the hyphae by centrifugation and fix them with the fixative solution for 30-60 minutes at room temperature.

-

Cell Wall Digestion: Wash the fixed cells with PBS and then incubate with cell wall digesting enzymes to allow for antibody penetration. The incubation time will need to be optimized for the specific dermatophyte species.

-

Permeabilization: Wash the cells and permeabilize them with permeabilization buffer for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI. Mount the stained hyphae on a microscope slide using an antifade mounting medium.

-

Microscopy: Observe the samples using a fluorescence microscope with appropriate filters for FITC and DAPI.

Workflow Diagram:

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the cell cycle phase at which this compound arrests dermatophyte cell division.

Objective: To quantify the proportion of dermatophyte cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Dermatophyte culture (protoplasts or spores)

-

This compound

-

Fixative (e.g., 70% ethanol)

-

RNase A

-

DNA stain (e.g., Propidium Iodide or SYBR Green)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Grow dermatophyte cells (ideally as protoplasts or a synchronized spore population for easier analysis) in a suitable liquid medium. Treat the culture with various concentrations of this compound for different time points.

-

Harvesting and Fixation: Harvest the cells by centrifugation and wash with PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing RNase A (to degrade RNA and prevent its staining) and the DNA stain. Incubate in the dark for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the DNA stain with the appropriate laser and collect the fluorescence emission.

-

Data Analysis: Generate a histogram of DNA content (fluorescence intensity) versus cell count. The G1 phase will have a 1x DNA content, and the G2/M phase will have a 2x DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

Workflow Diagram:

Signaling Pathways

The direct impact of this compound on specific signaling pathways within dermatophytes is not well-elucidated. However, it is known that dermatophytes can activate host cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway in keratinocytes.[12] It is plausible that the cellular stress induced by this compound in dermatophytes could trigger stress response pathways, such as the cell wall integrity (CWI) pathway, which is often linked to the MAPK signaling cascade. Further research is required to delineate the specific signaling networks in dermatophytes that are modulated by this compound.

Conclusion

The primary biochemical target of this compound in dermatophytes is unequivocally fungal tubulin. By binding to this crucial protein, this compound disrupts the assembly and function of microtubules, leading to mitotic arrest and the cessation of fungal growth. While secondary effects on nucleic acid synthesis and cell wall integrity have been proposed, they are likely downstream consequences of the primary cytoskeletal disruption. The provided quantitative data and detailed experimental protocols offer a framework for researchers to further investigate the nuanced interactions between this compound and its dermatophyte targets, paving the way for the development of more effective antifungal therapies.

Visualized Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound in dermatophytes.

References

- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clozapinen-oxide.com [clozapinen-oxide.com]

- 5. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro pharmacodynamic characteristics of griseofulvin against dermatophyte isolates of Trichophyton tonsurans from tinea capitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Griseofulvin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANTIBIOTIC ACTION OF GRISEOFULVIN ON DERMATOPHYTES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of the mechanism of drug resistance in Trichophyton mentagrophytes in response to various substances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Architecture of an Antifungal Agent: A Technical Guide to the Chemical Structure and Stereochemistry of Griseofulvic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the elucidation of the chemical structure and stereochemistry of griseofulvic acid, the parent compound of the widely used antifungal drug griseofulvin. This document details the key experimental methodologies, presents quantitative data in a structured format, and illustrates the logical workflow and biosynthetic pathway through detailed diagrams.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₁₆H₁₅ClO₆, is a spirocyclic compound featuring a benzofuranone system linked to a cyclohexanedione ring.[1][2] The core structure consists of three rings, designated A, B, and C. The IUPAC name for this compound is (2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione.[2] The molecule possesses two stereocenters, at positions 2 and 5' (often referred to as 6' in older literature, leading to potential confusion), which are crucial for its biological activity. The absolute stereochemistry was determined to be (2S, 6'R).[3]

The elucidation of this complex structure was a significant undertaking in the mid-20th century, initially relying on chemical degradation, IR and UV spectroscopy, and combustion analysis.[4] Early research correctly identified the A-B-C ring system, but the final and definitive confirmation of the structure and its stereochemistry was achieved through more advanced techniques like NMR spectroscopy and X-ray crystallography.[4]

Spectroscopic and Crystallographic Data

The precise atomic arrangement and electronic environment of this compound and its derivatives have been extensively studied using various analytical techniques. The following sections summarize the key quantitative data obtained from these studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in confirming the connectivity and stereochemistry of griseofulvin. The proton (¹H) and carbon-13 (¹³C) NMR chemical shifts provide a detailed map of the molecular structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Griseofulvin in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 3.52 (q, J=7.2 Hz) | 88.9 |

| 3' | 2.25 (dd, J=14.4, 3.6 Hz), 2.85 (dd, J=14.4, 12.0 Hz) | 45.3 |

| 5' | 2.58 (m) | 39.1 |

| 6' | 1.15 (d, J=6.8 Hz) | 21.4 |

| 5 | 6.09 (s) | 96.8 |

| 7-Cl | - | 102.7 |

| 4-OCH₃ | 3.94 (s) | 56.4 |

| 6-OCH₃ | 3.96 (s) | 56.0 |

| 2'-OCH₃ | 3.75 (s) | 55.8 |

| 3 | - | 191.8 |

| 4' | - | 196.2 |

| 2' | - | 170.8 |

| 3a | - | 101.3 |

| 7a | - | 163.4 |

| 4 | - | 166.2 |

| 6 | - | 158.2 |

| 5a | - | 105.7 |

Data compiled from multiple sources. Precise values may vary slightly depending on experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction has provided unequivocal proof of the three-dimensional structure of griseofulvin and its derivatives, confirming the spirocyclic nature and the absolute stereochemistry.

Table 2: Selected Crystallographic Data for Griseofulvin (Polymorph I)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.7625 |

| b (Å) | 12.0031 |

| c (Å) | 24.2755 |

| V (ų) | 3427.38 |

| Z | 8 |

Data is for a representative polymorph of griseofulvin.[5]

Experimental Protocols

The elucidation of this compound's structure involved a combination of classical and modern analytical techniques. Below are generalized methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the relative stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A solution of griseofulvin (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).

-

¹H NMR: The spectrum is recorded to observe the chemical shifts, integration (proton count), and coupling patterns (J-coupling) of the hydrogen atoms.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

-

2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals and confirming the carbon skeleton.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, thereby confirming the absolute stereochemistry.

Methodology:

-

Crystal Growth: Single crystals of griseofulvin suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., n-hexane-EtOAc).[6]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. The data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Cu Kα radiation) and recording the diffraction pattern at various orientations.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.[5]

Logical and Biosynthetic Pathways

The determination of this compound's structure and its natural synthesis by fungi are complex processes that can be visualized as logical workflows.

Logical Workflow of Structure Elucidation

The following diagram illustrates the logical progression of experiments and reasoning that led to the final determination of the chemical structure and stereochemistry of this compound.

Caption: Logical workflow for the structure elucidation of this compound.

Biosynthetic Pathway of Griseofulvin

Griseofulvin is a polyketide synthesized by a series of enzymatic reactions in fungi. The biosynthetic pathway involves a polyketide synthase (PKS) and several tailoring enzymes.

Caption: Biosynthetic pathway of griseofulvin from precursor molecules.[1][3]

This guide provides a foundational understanding of the chemical structure and stereochemistry of this compound, supported by key experimental data and procedural outlines. This information is critical for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this important class of antifungal agents.

References

- 1. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Griseofulvin(126-07-8) 1H NMR spectrum [chemicalbook.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. (+)-Griseofulvin(126-07-8) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Griseofulvic Acid from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvic acid, a potent antifungal agent, is a secondary metabolite produced by a variety of fungal species. This technical guide provides an in-depth overview of the natural fungal sources of this compound, detailing the producing species and reported yields. Furthermore, this document outlines comprehensive experimental protocols for the cultivation of these fungal cultures and the subsequent isolation and purification of this compound. The guide also visualizes the biosynthetic pathway and a general experimental workflow to provide a clear and practical resource for researchers in natural product chemistry, mycology, and drug development.

Natural Fungal Sources of this compound

This compound is primarily produced by filamentous fungi, with species from the genera Penicillium, Xylaria, and Nigrospora being the most prominent sources. Penicillium griseofulvum is the most well-known and commercially utilized species for industrial production.[1] Endophytic fungi, such as certain Xylaria and Nigrospora species, have also been identified as producers, highlighting the potential for discovering novel strains with high yields from diverse ecological niches.[2][3]

Quantitative Yields of this compound from Various Fungal Species

The production of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following tables summarize reported yields from different fungal cultures.

Table 1: this compound Yield from Penicillium Species

| Fungal Species | Culture Conditions | Yield | Reference |

| Penicillium griseofulvum | Submerged Fermentation | Commercially viable yields | [1] |

| Penicillium fellutanum | Semi-solid medium | 86 mg/100 ml | [4] |

| Penicillium fellutanum | Potato Dextrose Agar | 32 mg/100 ml | [4] |

| Penicillium fellutanum | Minimal medium | 56 mg/100 ml | [4] |

| Penicillium griseofulvum PG3 | In vitro (PDA plate) | ~215 µ g/plate (at 10 dpi) | [5] |

| Penicillium griseofulvum PG3 | On apples | 102.46 µg/kg of apples (at 10 dpi) | [5] |

Table 2: this compound Yield from Other Fungal Genera

| Fungal Species | Host/Source | Culture Conditions | Yield | Reference |

| Xylaria cubensis | Endophyte from Asimina triloba | Solid culture on rice | 1.06 mg (from preparative HPLC of a fraction) | [2] |

| Nigrospora sp. (No. 1403) | Mangrove endophyte from Kandelia candel | Not specified | Griseofulvin and its derivatives were isolated | [6] |

| Nigrospora oryzae (DBT-150) | Endophyte from Emblica officinalis | Not specified | Active against human pathogenic microbes | [3][7] |

| Khuskia oryzae (A.C.C. 3026) | Not specified | Czapek-Dox medium | 90% of a 320 mg solid extract from mycelium | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. The pathway begins with the synthesis of a heptaketide backbone from acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS).[9] This backbone undergoes a series of enzymatic modifications, including methylation, chlorination, and oxidative coupling, to form the final this compound molecule.[9]

Signaling Pathway and Regulation

The expression of the this compound biosynthetic gene cluster is tightly regulated by both pathway-specific and global regulatory factors. In Penicillium griseofulvum, the transcription factors GsfR1 and GsfR2, encoded within the gene cluster, are thought to play a regulatory role.[9][10] However, the function of GsfR2 is debatable, and its deletion does not seem to affect this compound biosynthesis.[9][10] GsfR1, on the other hand, appears to be a key regulator, with its activity influenced by environmental cues such as carbon and nitrogen availability.[10][11] High concentrations of nitrogen and complex sugars can positively regulate this compound biosynthesis through GsfR1.[10]

Caption: Biosynthetic pathway of this compound and its regulation.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve fermentation, extraction, and chromatographic techniques. The following sections provide detailed methodologies for these key experimental stages.

Fungal Culture and Fermentation

3.1.1. Submerged Fermentation (for Penicillium species)

This method is commonly used for large-scale production.

-

Inoculum Preparation:

-

Prepare a pure culture of the desired Penicillium species on a suitable agar slant (e.g., Potato Dextrose Agar).

-

Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.[1]

-

Prepare a spore suspension by adding sterile distilled water with a surfactant (e.g., 0.1% Tween 80) to the agar slant and gently scraping the surface.

-

Transfer the spore suspension to a seed culture medium in a flask.

-

Incubate the seed culture on a rotary shaker at 25-28°C for 2-3 days.[1]

-

-

Production Fermentation:

3.1.2. Solid-State Fermentation (for various fungal species)

This method is suitable for laboratory-scale production and for fungi that thrive on solid substrates.

-

Substrate Preparation:

-

Inoculation and Incubation:

-

Inoculate the sterile substrate with a spore suspension or mycelial plugs of the fungal culture.

-

Incubate at 25-30°C for 9-30 days, depending on the fungal species and substrate.[13]

-

Extraction of this compound

-

From Submerged Fermentation Broth:

-

Separate the fungal mycelium from the culture broth by filtration.[1]

-

The this compound can be extracted from either the mycelium or the broth, or both.

-

Mycelium Extraction: Dry the mycelium and extract with an organic solvent such as acetone, chloroform, or ethyl acetate.[8][12]

-

Broth Extraction: Extract the culture filtrate with an equal volume of an immiscible organic solvent like ethyl acetate or chloroform.[8]

-

-

From Solid-State Fermentation:

-

Dry the fermented solid substrate.

-

Grind the dried material to a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., methanol, acetone, or a mixture of chloroform and methanol) by maceration or Soxhlet extraction.[14]

-

Purification of this compound

-

Solvent Evaporation and Partitioning:

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

The crude extract can be further partitioned between immiscible solvents (e.g., hexane and methanol) to remove nonpolar impurities.

-

-

Chromatography:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate the different components.[14]

-

Preparative High-Performance Liquid Chromatography (HPLC): For high-purity this compound, further purification can be achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).[2]

-

-

Recrystallization:

-

Dissolve the partially purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., acetone or methanol).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a cold solvent to remove residual impurities.

-

Dry the purified crystals under vacuum.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of this compound from fungal cultures.

Caption: General workflow for this compound isolation.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and isolation of this compound from fungal cultures. By detailing the producing organisms, providing quantitative yield data, and outlining robust experimental protocols, this document serves as a valuable resource for researchers and professionals in the field. The provided visualizations of the biosynthetic pathway and experimental workflow further aid in the understanding and practical application of this knowledge for the discovery and development of this important antifungal compound. Further research into optimizing culture conditions and exploring novel endophytic sources may lead to enhanced yields and the discovery of new this compound derivatives with improved therapeutic properties.

References

- 1. snscourseware.org [snscourseware.org]

- 2. Spatial and Temporal Profiling of Griseofulvin Production in Xylaria cubensis Using Mass Spectrometry Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Two new derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. (strain No. 1403) from Kandelia candel (L.) Druce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3616247A - Production of griseofulvin - Google Patents [patents.google.com]

- 9. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of griseofulvin by fermentation | PPTX [slideshare.net]

- 13. Solid-state fermentation for production of griseofulvin on rice bran using Penicillium griseofulvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Griseofulvic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize Griseofulvic Acid and its derivatives. Griseofulvin, a potent antifungal agent produced by Penicillium species, and its analogues are of significant interest in medicinal chemistry due to their biological activities.[1][2] Detailed structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.[1] This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential workflows and structures to aid researchers in this field.

Core Structure and Spectroscopic Significance

This compound serves as a versatile synthon for the preparation of a wide array of derivatives.[2] The modification of its core structure—a spirocyclic system comprising a benzofuranone and a cyclohexenone ring—leads to changes in its spectroscopic properties. Understanding these changes is crucial for confirming the successful synthesis of new analogues and for their structural verification. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for Griseofulvin and some of its derivatives, compiled from various studies. These tables are intended to serve as a reference for the identification and comparison of related compounds.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy is a cornerstone for the structural elucidation of Griseofulvin derivatives. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for Griseofulvin and Derivatives (in CDCl₃)

| Position | Griseofulvin (δ, ppm) | 7-Dechlorogriseofulvin (δ, ppm) |

| H-3' | 5.53 (s) | 5.46 (s) |

| H-5' | 3.10 (m) | 3.05 (m) |

| H-6'α | 2.33 (dd) | 2.27 (dd) |

| H-6'β | 2.60 (dd) | 2.55 (dd) |

| H-5 | 6.09 (s) | 6.01 (d) |

| H-7 | - | 5.95 (d) |

| 4-OCH₃ | 3.94 (s) | 3.90 (s) |

| 6-OCH₃ | 3.96 (s) | 3.92 (s) |

| 2'-OCH₃ | 3.85 (s) | 3.80 (s) |

| 6'-CH₃ | 1.15 (d) | 1.10 (d) |

Table 2: ¹³C NMR Data for Griseofulvin and Derivatives (in CDCl₃)

| Position | Griseofulvin (δ, ppm) | 7-Dechlorogriseofulvin (δ, ppm) |

| C-2 | 191.5 | 191.8 |

| C-3 | 105.9 | 106.1 |

| C-4 | 163.5 | 163.8 |

| C-5 | 91.4 | 91.6 |

| C-6 | 166.4 | 166.7 |

| C-7 | 113.8 | 97.5 |

| C-3a | 170.8 | 171.1 |

| C-7a | 102.2 | 102.5 |

| C-2' | 174.1 | 174.4 |

| C-3' | 96.7 | 96.9 |

| C-4' | 196.8 | 197.1 |

| C-5' | 45.2 | 45.4 |

| C-6' | 34.9 | 35.1 |

| 4-OCH₃ | 56.1 | 56.3 |

| 6-OCH₃ | 56.5 | 56.7 |

| 2'-OCH₃ | 56.8 | 57.0 |

| 6'-CH₃ | 21.4 | 21.6 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of new derivatives. The fragmentation patterns observed in MS/MS experiments provide valuable structural information.

Table 3: High-Resolution Mass Spectrometry Data for Selected Griseofulvin Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

| (±)-6’-Hydroxy-7-dechlorogriseofulvin | C₁₇H₁₉O₇ | 335.11253 | 335.11221 |

| 7-Bromogriseofulvin | C₁₇H₁₇BrO₆ | 411.01813 | 411.01798 |

The fragmentation of the Griseofulvin core often involves characteristic losses, such as the loss of CO, CH₃, and OCH₃ groups, which can be diagnostic for identifying the structural class.

IR and UV-Vis Spectroscopic Data

IR spectroscopy is used to identify key functional groups, while UV-Vis spectroscopy provides information about the conjugated systems within the molecule.

Table 4: Characteristic IR and UV-Vis Absorption Data for Griseofulvin

| Spectroscopic Technique | Characteristic Peaks/Maxima | Functional Group/Transition |

| IR (cm⁻¹) | ~3397 | O-H stretch (for hydroxylated derivatives) |

| ~1697 | C=O stretch (ketone) | |

| ~1616 | C=C stretch (aromatic) | |

| ~1587 | C=C stretch (enone) | |

| ~1157, 1039 | C-O stretch (ether) | |

| UV-Vis (nm) in Methanol | ~287-295 | π → π* transition |

| ~211-212 | π → π* transition |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and high-quality spectroscopic data.

Sample Preparation for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 1-5 mg of the purified Griseofulvin derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[1]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second (or 5 times the longest T1 for quantitative measurements).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile solvent such as methanol or acetonitrile.[3]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.[4]

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.[5]

-

Data Acquisition:

-

Acquire data in both positive and negative ionization modes to obtain comprehensive information.[5]

-

Perform full scan analysis to determine the accurate mass of the molecular ion.

-

Conduct tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Protocols

Infrared (IR) Spectroscopy:

-

Sample Preparation (Solid):

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6]

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[6]

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) using a spectroscopic grade solvent (e.g., methanol or ethanol).[7]

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer.[8]

-

Analysis: Determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule's chromophores.[7]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a logical process that involves integrating information from multiple techniques to arrive at a conclusive structure.

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic use of NMR, MS, IR, and UV-Vis techniques. This guide provides a foundational framework for researchers, offering standardized data for comparison, detailed experimental protocols for reproducibility, and logical workflows for structural elucidation. By adhering to these principles, scientists can confidently characterize novel Griseofulvin analogues, paving the way for the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

References

- 1. Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Griseofulvin Derivatives: Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. agilent.com [agilent.com]

- 5. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Griseofulvic Acid Binding to Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of Griseofulvic Acid's binding to tubulin. Griseofulvin, a well-known antifungal agent, exerts its therapeutic effects by disrupting microtubule dynamics through interaction with tubulin.[1][2][3][4] Understanding the molecular intricacies of this binding is crucial for the development of novel therapeutics, including anticancer agents.[5][6][7][8] This document outlines the computational methodologies used to investigate this interaction, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Griseofulvin's Interaction with Tubulin

Griseofulvin's primary mechanism of action involves the disruption of the mitotic spindle in fungal cells by binding to tubulin, the protein subunit of microtubules.[1][4] This interaction inhibits microtubule polymerization at high concentrations and suppresses the dynamic instability of microtubules at lower concentrations.[3][9] This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis, or programmed cell death.[6][7]

The binding of Griseofulvin to tubulin is a complex process, with evidence suggesting multiple potential binding sites. One proposed site overlaps with the paclitaxel binding site on β-tubulin, specifically within the H6-H7 loop.[5][10][11] Another potential binding location is at the interface of the αβ-tubulin dimer.[8][11] For γ-tubulin, the binding pocket is thought to be formed by the H8 and H9 helices and the S7, S8, and S14 strands.[6][7] The binding is primarily driven by hydrophobic interactions and van der Waals forces.[6]

Quantitative Analysis of Griseofulvin-Tubulin Binding

The affinity of Griseofulvin and its derivatives for various tubulin isotypes has been quantified through both experimental and computational methods. The following tables summarize key binding data from the literature.

Table 1: Experimentally Determined Binding Affinities of Griseofulvin for Tubulin

| Tubulin Source | Method | Dissociation Constant (Kd) | Affinity Constant (Ka) | Reference |

| Soluble tubulin | Tryptophan Fluorescence | ≈300 μM | - | [9] |

| Bovine brain tubulin | Tryptophan Fluorescence | - | 1.2 ± 0.19 x 104 M-1 | [2] |

Table 2: In Silico Calculated Binding Energies of Griseofulvin and Its Derivatives with β-Tubulin Isotypes

| Compound | Tubulin Isotype | Binding Energy (kcal/mol) | Reference |

| Griseofulvin | β-tubulin | -6.6 | [5] |

| Griseofulvin Derivative G1 | β-tubulin | -8.8 to -9.1 | [5] |

| Griseofulvin Derivative G2 | β-tubulin | -8.8 to -9.1 | [5] |

| Griseofulvin Derivative G3 | β-tubulin | -8.8 to -9.1 | [5] |

| Griseofulvin Derivative G4 | β-tubulin | -8.8 to -9.1 | [5] |

| Griseofulvin Derivative G5 | β-tubulin | -8.8 to -9.1 | [5] |

Experimental Protocols for In Silico Modeling

The in silico investigation of Griseofulvin-tubulin binding predominantly employs molecular docking and molecular dynamics simulations. These computational techniques provide insights into the binding poses, interaction energies, and the stability of the protein-ligand complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target tubulin protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Obtain the 3D structure of Griseofulvin or its derivatives from a database like PubChem.

-

Prepare the ligand by assigning atom types and charges, and defining rotatable bonds.

-

-

Grid Box Generation:

-

Define a grid box around the putative binding site on the tubulin protein. The CASTp server can be used to identify potential binding pockets.[12]

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses, characterized by the lowest binding energies.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like Discovery Studio Visualizer.[13]

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the Griseofulvin-tubulin complex.

Protocol:

-

System Setup:

-

Use the best-docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of a suitable water model (e.g., TIP3P).[13]

-

Add ions (e.g., Na+ and Cl-) to neutralize the system.

-

-

Force Field Selection:

-

Choose an appropriate force field, such as AMBER99SB for the protein and a compatible force field for the ligand (e.g., generated by ACPYPE).[13]

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.[13]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Radius of Gyration (Rg): To evaluate the compactness of the complex.

-

Solvent Accessible Surface Area (SASA): To measure the exposure of the complex to the solvent.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the protein and ligand over time.

-

-

Binding Free Energy Calculation

Binding free energy calculations, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, are used to estimate the binding affinity of the ligand to the protein.[13]

Protocol:

-

Snapshot Extraction:

-

Extract snapshots of the protein-ligand complex from the MD simulation trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔGbind) is then calculated as: ΔGbind = Gcomplex - (Gprotein + Gligand)

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways involved in the in silico modeling of Griseofulvin's binding to tubulin.

Caption: In Silico Modeling Workflow for Griseofulvin-Tubulin Binding.

Caption: Signaling Pathway of Griseofulvin-Induced Apoptosis.

References

- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 2. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Mechanism of action of Griseofulvin_Chemicalbook [chemicalbook.com]

- 5. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 7. Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antitumor properties of griseofulvin and its toxicity [frontiersin.org]

- 9. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Griseofulvic Acid In Vitro Susceptibility Testing: Application Notes and Protocols for Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin is a well-established antifungal agent primarily used in the treatment of dermatophytosis, infections of the skin, hair, and nails caused by dermatophytes. Despite its long history of use, the in vitro susceptibility testing of fungi to griseofulvic acid is crucial for monitoring resistance trends, aiding in clinical decision-making for refractory infections, and for the research and development of new antifungal agents. This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of fungi, particularly dermatophytes, to this compound. The methodologies described are based on established standards, primarily from the Clinical and Laboratory Standards Institute (CLSI) M38 document, to ensure reproducibility and accuracy.

Mechanism of Action

Griseofulvin is unique in its mechanism of action, primarily targeting fungal mitosis. It disrupts the mitotic spindle by interacting with tubulin, the protein subunit of microtubules. This interference with microtubule function inhibits the separation of chromosomes during cell division, leading to a fungistatic effect. Griseofulvin is deposited in keratin precursor cells, and as these cells differentiate and form keratinized tissues like skin, hair, and nails, the drug becomes incorporated and is delivered to the site of infection. This makes the newly formed keratin resistant to fungal invasion.

Key Experimental Protocols

Two primary methods are employed for the in vitro susceptibility testing of this compound against fungi: Broth Microdilution and Disk Diffusion. The broth microdilution method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi, which includes dermatophytes.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For griseofulvin, the endpoint is typically read as prominent growth inhibition (approximately 80% reduction in growth compared to the control).[1]

Materials:

-

This compound powder (USP Reference Standard or equivalent)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile, 96-well flat-bottom microdilution plates

-

Fungal isolates for testing

-

Quality Control (QC) strains (e.g., Trichophyton rubrum ATCC MYA-4438, Trichophyton mentagrophytes ATCC MYA-4439)

-

Spectrophotometer or hemocytometer

-

Sterile saline with 0.05% Tween 80

-

Incubator (28-30°C)

Procedure:

-

Preparation of this compound Stock and Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 8 µg/mL or higher if resistance is suspected.[2]

-

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium, such as potato dextrose agar (PDA), at 28-30°C for 7-14 days to encourage sporulation.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

-

-

Microdilution Plate Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate containing 100 µL of the serially diluted this compound.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only) for each isolate.

-

-

Incubation:

-

Incubate the microdilution plates at 28-30°C.

-

Incubation time can vary depending on the growth rate of the fungus, typically 4 to 7 days for dermatophytes like Trichophyton species.[1]

-

-

Reading and Interpreting Results:

-

Read the MIC as the lowest concentration of this compound that causes a prominent inhibition of growth (approximately 80% reduction) compared to the growth control well.[1]

-

Quality Control:

-

Include recommended QC strains in each batch of testing.

-

The MIC for the QC strains should fall within the established acceptable ranges. While specific CLSI-defined QC ranges for griseofulvin are not as broadly established as for other antifungals, an interlaboratory study proposed ranges for select strains. For example, for T. mentagrophytes ATCC MYA-4439 and T. rubrum ATCC MYA-4438, testing should be performed to establish internal laboratory QC ranges.

Protocol 2: Agar Disk Diffusion Susceptibility Testing

The disk diffusion method is a simpler, more cost-effective alternative to broth microdilution, though its correlation with MIC values for griseofulvin can be variable.

Objective: To qualitatively determine the susceptibility of a fungal isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

This compound disks (e.g., 10 µg). If not commercially available, they can be prepared in-house.[3]

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue, or Dermasel agar.

-

Fungal isolates for testing.

-

Sterile cotton swabs.

-

Incubator (28-30°C).

-

Calipers or a ruler for measuring zone diameters.

Procedure:

-

Inoculum Preparation:

-

Prepare a conidial suspension as described in the broth microdilution protocol, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 10-15 minutes.

-

-

Disk Application:

-

Aseptically apply the this compound disk to the center of the inoculated agar surface.

-

-

Incubation:

-

Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed.[4]

-

-

Reading and Interpreting Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpretation of zone diameters as susceptible, intermediate, or resistant requires established breakpoints, which are not formally standardized for griseofulvin against dermatophytes. However, some studies have proposed interpretive criteria.

-

Data Presentation

The following tables summarize the in vitro susceptibility of various fungal species to this compound, as reported in the literature.

Table 1: Griseofulvin MIC Ranges for Common Dermatophytes (Broth Microdilution)

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 119 (pooled data) | 0.32 - 5.12 | 1.28 | 2.56 | [2] |

| Trichophyton mentagrophytes | 19 | 0.32 - 5.12 | 1.28 | 2.56 | [2] |

| Trichophyton tonsurans | 4 | 0.32 - 5.12 | 1.28 | 2.56 | [2] |

| Microsporum canis | 5 | 0.32 - 5.12 | 1.28 | 5.12 | [2] |

| Epidermophyton floccosum | 9 | 0.32 - 5.12 | 1.28 | 2.56 | [2] |

| Trichophyton violaceum | 15 | 0.32 - 5.12 | 1.28 | 2.56 | [2] |

| Microsporum gypseum | 12 | 0.32 - 5.12 | 1.28 | 2.56 | [2] |

| Trichophyton schoenleinii | 5 | 0.32 - 5.12 | 0.64 | 1.28 | [2] |

| Trichophyton verrucosum | 2 | 0.32 - 5.12 | 0.64 | 1.28 | [2] |

| Microsporum audouinii | 8 | 0.32 - 5.12 | 1.28 | 2.56 | [2] |

Factors Influencing Test Outcomes

Several factors can affect the results of in vitro susceptibility testing for griseofulvin and should be carefully controlled:

-

Inoculum Size: While some studies have shown that minor variations in inoculum density may not significantly alter the MIC for griseofulvin, a standardized inoculum is crucial for reproducibility.[5]

-

Incubation Time and Temperature: Incubation parameters must be optimized for the specific fungal species being tested to ensure adequate growth in the control wells. However, for griseofulvin, some research suggests that variations in incubation time and temperature may not drastically affect the MIC.[5]

-

Culture Medium: The composition of the culture medium can influence fungal growth and, consequently, susceptibility results. RPMI 1640 is the standard medium for broth microdilution.

-

Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. For griseofulvin, an 80% growth inhibition endpoint is generally recommended.[1]

Visualizations

Caption: Workflow for Griseofulvin Broth Microdilution Susceptibility Testing.

Caption: Workflow for Griseofulvin Disk Diffusion Susceptibility Testing.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Griseofulvic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvic acid, an active metabolite of the antifungal drug griseofulvin, requires accurate and precise quantification for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose. This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase HPLC (RP-HPLC) method with UV or fluorescence detection. The described methods are validated and demonstrate excellent linearity, accuracy, precision, and sensitivity.

Principle of the Method

The method is based on the separation of this compound from other components in the sample matrix using a reversed-phase C18 or C8 column. The separation is achieved by isocratic or gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The eluted this compound is then detected by a UV detector at its maximum absorbance wavelength (around 291-295 nm) or a fluorescence detector for enhanced sensitivity.[1][2][3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration in a standard solution, often with the use of an internal standard to improve accuracy.

Experimental Protocols

-

Griseofulvin reference standard (USP grade)

-

Water (HPLC grade or Milli-Q)

-

Sodium dihydrogen phosphate monohydrate (reagent grade)[1][4]

-

Trichloroacetic acid (for protein precipitation)[7]

-

Plasma (for bioanalytical method development)

-

Griseofulvin tablets or other dosage forms (for quality control applications)

A standard HPLC system equipped with:

-

Degasser

-

Pump (Isocratic or Gradient)

-

Autosampler

-

Column oven

-

UV-Vis or Fluorescence detector

-

Data acquisition and processing software

Two example sets of chromatographic conditions are provided below, one for UV detection and another for more sensitive fluorescence detection.

Method 1: UV Detection

| Parameter | Condition |

|---|---|

| Column | Zorbax eclipse plus C8 (250 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | Acetonitrile: Ortho-phosphoric acid buffer: Methanol (10:50:40 v/v)[8] |

| Flow Rate | 1.5 mL/min[8] |

| Injection Volume | 20 µL[8] |

| Column Temperature | 25 °C[8] |

| Detection Wavelength | 254 nm[8] or 291-295 nm[1][2][3] |

Method 2: Fluorescence Detection (for higher sensitivity)

| Parameter | Condition |

|---|---|

| Column | XTerra® MS C18 (4.6 x 150 mm, 3.5 µm)[1] |

| Mobile Phase | 20 mM Sodium Dihydrogen Phosphate: Acetonitrile (55:45, v/v), pH 3.5[1] |

| Flow Rate | 1.0 mL/min[1][4] |

| Injection Volume | 50 µL[1] |

| Detection | Fluorescence |

| Excitation Wavelength | 300 nm[1][4] |

| Emission Wavelength | 418 nm[1][4] |

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of griseofulvin reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.[7]

-